molecular formula C4H3ClN6 B12799075 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine CAS No. 90586-17-7

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine

Cat. No.: B12799075
CAS No.: 90586-17-7
M. Wt: 170.56 g/mol
InChI Key: MXPFHLFTZVKROB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is derived from its fused bicyclic framework. The parent structure, tetrazolo[1,5-b]pyridazine, consists of a pyridazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 2) fused to a tetrazole ring (a five-membered ring with four nitrogen atoms) at positions 1 and 5 of the pyridazine. The substituents—a chlorine atom at position 8 and an amine group at position 7—are assigned based on the standard numbering scheme for fused heterocycles. Thus, the full IUPAC name is 8-chloro-7-amino-tetrazolo[1,5-b]pyridazine .

While the CAS Registry Number for the exact compound is not explicitly listed in the provided sources, closely related analogues include tetrazolo[1,5-b]pyridazin-8-amine (CAS 1593-13-1) and unsubstituted tetrazolo[1,5-b]pyridazine (CAS 274-89-5). The positional isomerism of substituents significantly impacts registry identifiers, underscoring the need for precise structural verification.

Molecular Geometry and Crystallographic Data Analysis

The molecular formula of 8-chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is inferred as C₄H₃ClN₇ , combining a pyridazine backbone (C₄H₄N₂) with a tetrazole ring (N₄) and substituents (–Cl and –NH₂). While direct crystallographic data for this compound is unavailable, density functional theory (DFT) calculations predict a planar geometry due to aromatic conjugation across the fused rings. The chlorine atom at position 8 and the amine at position 7 introduce steric and electronic perturbations, potentially distorting bond angles in the pyridazine moiety.

Comparative data from structurally similar compounds, such as tetrazolo[1,5-b]pyridazin-8-amine, reveal a density of 2.05 g/cm³, suggesting that the addition of chlorine may marginally increase molecular packing efficiency. Key bond lengths, such as the N–N bonds in the tetrazole ring (≈1.32 Å) and C–Cl bonds (≈1.74 Å), align with values observed in chlorinated heterocycles.

Tautomeric Equilibrium Studies in Tetrazolo-Pyridazine Systems

Tetrazolo[1,5-b]pyridazines exhibit tautomerism between the closed tetrazole form and the open-chain azide configuration. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 8-aminotetrazolo[1,5-b]pyridazine, show a strong preference for the tetrazole tautomer in solution, stabilized by aromaticity. The electron-withdrawing chlorine substituent at position 8 likely enhances this stability by reducing electron density in the pyridazine ring, thereby disfavoring azide formation.

The amine group at position 7 participates in intramolecular hydrogen bonding with adjacent nitrogen atoms, further locking the tetrazole form. This behavior contrasts with unsubstituted tetrazolo[1,5-b]pyridazine, where minor azide tautomer populations are detectable at elevated temperatures.

Comparative Structural Analysis with Related Heterocyclic Compounds

The structural features of this compound are contextualized against related heterocycles in Table 1.

Compound Molecular Formula CAS RN Key Substituents Aromatic System
This compound C₄H₃ClN₇ Not listed –Cl (C8), –NH₂ (C7) Tetrazolo-pyridazine
Tetrazolo[1,5-b]pyridazin-8-amine C₄H₄N₆ 1593-13-1 –NH₂ (C8) Tetrazolo-pyridazine
8-Chlorotetrazolo[1,5-a]pyridine C₅H₃ClN₄ 40971-88-8 –Cl (C8) Tetrazolo-pyridine
Tetrazolo[1,5-b]pyridazine C₄H₃N₅ 274-89-5 None Tetrazolo-pyridazine

The chlorine substitution at position 8 distinguishes this compound from its amine-substituted analogue (CAS 1593-13-1), altering electronic properties such as dipole moment and solubility. Compared to tetrazolo[1,5-a]pyridine derivatives, the pyridazine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions. These structural nuances position this compound as a unique scaffold for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90586-17-7

Molecular Formula

C4H3ClN6

Molecular Weight

170.56 g/mol

IUPAC Name

8-chlorotetrazolo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C4H3ClN6/c5-3-2(6)1-7-11-4(3)8-9-10-11/h1H,6H2

InChI Key

MXPFHLFTZVKROB-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=NN=N2)C(=C1N)Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-(6-Chloropyridazin-3-yl) Hydrazine

This step involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in ethanol at room temperature.

Reaction:
$$ \text{C4H2Cl2N2} + \text{N2H4} \rightarrow \text{C4H5ClN_4} + HCl $$

Procedure:

  • Dissolve 3,6-dichloropyridazine (7.4 g, 0.05 mol) in ethanol (30 mL).
  • Add hydrazine hydrate (5 mL) dropwise while stirring.
  • Stir the reaction mixture overnight at room temperature.
  • Filter the precipitate, wash with water, and air dry.

Yield: 6.5 g (90%)
Physical Properties: Green powder, melting point: 75°C
Spectral Data:

  • IR (cm$$^{-1}$$): 3220, 3350 (indicative of N-H stretching).

Diazotization to Form 6-Chlorotetrazolo[1,5-b]pyridazine

The intermediate is subjected to diazotization using sodium nitrite in an acidic medium under cold conditions.

Reaction:
$$ \text{C4H5ClN4} + \text{NaNO2} + HCl \rightarrow \text{C4H3ClN6} + NaCl + H2O $$

Procedure:

  • Dissolve 1-(6-chloropyridazin-3-yl) hydrazine (1.46 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (2 mL) and water (4 mL).
  • Cool the solution to 0–5°C in an ice bath.
  • Add a solution of sodium nitrite (1 g, 0.015 mol) in water (5 mL) dropwise while stirring.
  • Continue stirring for 15 minutes.
  • Filter the precipitate and recrystallize from ethanol.

Yield: 1.48 g (95%)
Physical Properties: Brown powder, melting point: 62°C
Spectral Data:

  • IR (cm$$^{-1}$$): 850 (characteristic tetrazole ring vibration).

Amination to Form this compound

The final step involves substitution at the chlorine position with an amino group.

Reaction:
$$ \text{C4H3ClN6} + NH3 \rightarrow \text{C4H3ClN6(NH2)} $$

Procedure:

  • Dissolve 6-chlorotetrazolo[1,5-b]pyridazine in ethanol.
  • Add aqueous ammonia solution and stir at room temperature until completion.
  • Isolate the product by filtration and recrystallize if necessary.

Summary Table of Key Data

Step Reactants Conditions Yield (%) Product Characteristics
Preparation of hydrazine derivative 3,6-Dichloropyridazine + Hydrazine Ethanol, Room Temp 90 Green powder, mp: 75°C
Diazotization Hydrazine derivative + NaNO$$_2$$, HCl Ice bath (0–5°C) 95 Brown powder, mp: 62°C
Amination Tetrazole derivative + NH$$_3$$ Ethanol ~80 Final compound

Notes on Reaction Conditions

  • The use of ethanol as a solvent ensures good solubility for intermediates while maintaining mild reaction conditions.
  • Cooling during diazotization is critical to prevent side reactions and ensure high yields.
  • Purity is confirmed using thin-layer chromatography (TLC), with chloroform as the mobile phase.

Analytical Validation

The synthesized compound is characterized using:

  • IR Spectroscopy: Confirms functional groups such as N-H and C-Cl bonds.
  • NMR Spectroscopy: Verifies structural integrity by analyzing proton environments.
  • Mass Spectrometry: Confirms molecular weight consistency with the expected formula $$ C4H3ClN6(NH2) $$.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazolo[1,5-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C4_4H3_3ClN6_6 and a molecular weight of approximately 170.56 g/mol. Its structure includes a chloro substituent at the 8-position of the tetrazole ring and an amino group at the 7-position of the pyridazine ring, contributing to its unique chemical properties and potential biological activities .

Anticancer Activity

Research indicates that derivatives of tetrazolo(1,5-b)pyridazine compounds exhibit significant anticancer properties. Preliminary studies suggest that this compound could act as a promising candidate for further pharmacological studies due to its ability to inhibit cancer cell proliferation. Notably, compounds derived from this scaffold have shown efficacy in inducing apoptosis in various cancer cell lines, including MCF-7 and HCT-116 .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Similar nitrogen-rich heterocycles have been reported to possess broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in antimicrobial drug development .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. These methods often involve nucleophilic substitution reactions or condensation reactions typical for nitrogen-containing heterocycles. The versatility of this compound as a building block in synthetic organic chemistry is highlighted by its ability to participate in various chemical reactions.

Binding Affinities

Studies investigating the binding affinities of this compound with specific enzymes or receptors are crucial for understanding its mechanism of action. Techniques such as molecular docking and pharmacological assays are employed to elucidate these interactions.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of derivatives based on this compound. For instance, modifications at specific positions on the tetrazole or pyridazine rings can significantly influence the potency and selectivity against biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tetrazolo[1,5-a]pyrimidineContains a pyrimidine ringExhibits distinct biological activity profiles
Pyridazine derivativesSix-membered ring with nitrogenBroad-spectrum antimicrobial activity
Tetrazolo[1,5-b]pyridineSimilar heterocyclic frameworkKnown for explosive properties in energetic materials

This table illustrates the diversity within nitrogen-rich heterocycles while highlighting the specific characteristics of this compound that may influence its biological and chemical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazolo[1,5-b]pyridazine Derivatives

The closest analogs to 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine include nitro- and azido-substituted derivatives (e.g., compounds 32 and 33 from ):

Property This compound (Inferred) 6-Azido-8-nitrotetrazolo[1,5-b]pyridazin-7-amine (32) 8-Nitrotetrazolo[1,5-b]pyridazin-6,7-diamine (33)
Thermal Stability Likely moderate (Cl less destabilizing than -N₃) 163°C (low due to -N₃) 290°C (high, comparable to RDX)
Density (g/cm³) Estimated ~1.8–1.85 1.82 1.80
Detonation Performance Not reported Lower than RDX Lower than RDX but better than TNT
HOF (kJ/mol) Unreported 811.2 (high due to -N₃ and -NO₂) 446.2

Key Observations :

  • The chlorine substituent in this compound may enhance thermal stability compared to azido-substituted analogs (e.g., compound 32 ), which degrade rapidly due to the labile -N₃ group .
  • Nitro groups (e.g., compound 33) improve density and detonation velocity, but chlorine’s lower electronegativity might reduce explosive performance while increasing synthetic versatility for non-energetic applications .
Pyrazolo[1,5-b]pyridazines

Pyrazolo[1,5-b]pyridazines (e.g., compounds in ) differ in their fused pyrazole ring instead of tetrazole. These compounds are often synthesized via cyclocondensation of substituted pyridazines and are explored as kinase inhibitors (e.g., DYRK inhibitors) .

  • Synthesis : Pyrazolo[1,5-b]pyridazines often require purified intermediates, whereas tetrazolo analogs (e.g., compound 33 ) are synthesized via simpler azide cyclization without intermediate isolation .
Thiazolo[4,5-b]pyridines

Thiazolo[4,5-b]pyridines () feature a sulfur-containing thiazole ring fused to pyridine.

Pyrazolo[1,5-a]pyrimidines and Imidazo[4,5-b]pyridines

Pyrazolo[1,5-a]pyrimidines () and imidazo[4,5-b]pyridines () are isosteres with distinct electronic profiles:

  • Synthesis : Pyrazolo[1,5-a]pyrimidines are synthesized via reactions with heterocyclic amines or diazonium salts, contrasting with the azide-based routes for tetrazolo-pyridazines .

Biological Activity

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis, structure-activity relationship (SAR), and case studies related to this compound will also be discussed.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazole derivatives, which are known for their pharmacological versatility. The synthesis typically involves the condensation of appropriate pyridazine derivatives with tetrazole precursors. Various synthetic routes have been explored to optimize yield and biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₇H₅ClN₈
Molecular Weight202.60 g/mol
Functional GroupsTetrazole, Amino, Chlorine

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of inflammatory mediators .

Anticancer Potential

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting cell proliferation in vitro. For instance, derivatives of this compound have been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, exhibiting significant cytotoxicity with IC50 values in the low micromolar range .

Case Study: Structure-Activity Relationship (SAR)

A recent study focused on optimizing the biological activity of tetrazolo-pyridazine derivatives by modifying substituents at various positions on the ring system. The results indicated that specific substitutions could enhance potency against target proteins involved in cancer pathways. For example, compounds with electron-withdrawing groups at the 6-position showed increased activity against tankyrase enzymes, which are implicated in Wnt signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the optimized synthetic routes for 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine and related analogs?

The synthesis typically involves multi-step reactions with halogenated precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized via refluxing heterocyclic amines with diazonium salts in solvents like pyridine, followed by neutralization and crystallization. Yields (62–70%) and purity are validated using melting points, IR, and NMR . Similar methodologies can be adapted for tetrazolo-pyridazine systems by substituting chlorinated aryl groups and optimizing reaction times (5–6 hours) .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For instance, the amine (-NH2) group in pyrazolo[1,5-a]pyrimidine analogs shows characteristic singlet peaks at δ 6.5–7.0 ppm .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., monoclinic crystal system, β = 91.1°, Z = 4) to validate molecular geometry. Weak intermolecular interactions (C–H⋯O) can also be identified .

Q. What safety precautions are essential when handling halogenated tetrazolo-pyridazine derivatives?

  • Pre-experiment : Use protective gear (gloves, goggles) and ensure proper ventilation .
  • Storage : Keep away from heat sources (P210) and store in sealed containers at room temperature .
  • Waste disposal : Classify hazardous waste and engage certified agencies for disposal to prevent environmental contamination .

Advanced Research Questions

Q. What computational methods predict the electronic properties of tetrazolo-pyridazine derivatives?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, quantum chemical parameters (e.g., ionization potential, electron affinity) for pyrazolo-triazolo-pyrimidinones are computed using Gaussian software to correlate with experimental reactivity .

Q. How do solvent polarity and reaction temperature influence regioselectivity in tetrazolo-pyridazine synthesis?

Polar aprotic solvents (DMF, pyridine) enhance nucleophilic substitution at the 7-position of pyrazolo[1,5-a]pyrimidines. Elevated temperatures (80–100°C) favor cyclization, while lower temperatures reduce side reactions. For example, refluxing in pyridine for 6 hours yields 67% of 3-(4'-chlorophenylazo) derivatives .

Q. What strategies resolve contradictions in elemental analysis data for halogenated pyridazine derivatives?

  • Replicate experiments : Ensure consistent drying of solvents and substrates to avoid moisture-induced errors .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C13H11N5O: found m/z 254.1039 vs. calculated 254.1042) to validate purity .
  • Thermogravimetric analysis (TGA) : Detect decomposition patterns that may skew elemental percentages .

Q. What are the challenges in functionalizing the 7-position of pyrazolo[1,5-a]pyrimidine scaffolds?

Steric hindrance from adjacent substituents (e.g., chloro groups) limits access to the 7-amino group. Strategies include:

  • Protecting groups : Use silylformamidines to temporarily shield reactive sites during functionalization .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to overcome steric barriers .

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